molecular formula C22H31N3O4S B194868 Dihydro Lafutidine CAS No. 118288-14-5

Dihydro Lafutidine

Cat. No.: B194868
CAS No.: 118288-14-5
M. Wt: 433.6 g/mol
InChI Key: OXNROJCVYGRYJB-UHFFFAOYSA-N
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Description

Dihydro Lafutidine is a derivative of Lafutidine, a second-generation histamine H2 receptor antagonist. It is primarily used in the treatment of gastrointestinal disorders such as gastric ulcers and gastroesophageal reflux disease. This compound exhibits enhanced pharmacological properties, including improved stability and bioavailability, making it a promising candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Lafutidine involves multiple steps, starting from the preparation of key intermediates. One common method involves the reaction of (Z)-2-(4-((4-(piperidine-1-ylmethyl)pyridine-2-yl)oxo)but-2-alkene-1-yl)isoindoline-1,3-diketone with suitable reagents under controlled conditions . The reaction conditions typically include the use of solvents like tetrahydrofuran and catalysts such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound often employs aminolysis reactions. For instance, a method involves reacting a compound with hydroxylamine hydrochloride and sodium hydroxide to obtain the desired product . This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Dihydro Lafutidine undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Dihydro Lafutidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(furan-2-ylmethylsulfinyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybutyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h6-8,10,14-15H,1-5,9,11-13,16-18H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNROJCVYGRYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCCCCNC(=O)CS(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445252
Record name Dihydro Lafutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118288-14-5
Record name Dihydro Lafutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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